molecular formula C19H16BrNO3 B2539002 1'-(2-bromobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1797858-60-6

1'-(2-bromobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

Cat. No.: B2539002
CAS No.: 1797858-60-6
M. Wt: 386.245
InChI Key: NJZOZLICNJBKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(2-bromobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one is a useful research compound. Its molecular formula is C19H16BrNO3 and its molecular weight is 386.245. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Selectivity

  • Spiropiperidines, including compounds with structures similar to 1'-(2-Bromobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one, have been investigated for their affinity and selectivity towards σ-receptors. These compounds have shown high potency and subtype selectivity, particularly towards the σ1 receptor, which is a target of interest in the treatment of neurological disorders (Maier & Wünsch, 2002). The structural elements contributing to the high σ1-receptor affinity include the presence of a benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3 of the benzofuran or benzopyran ring system.

Synthetic Methodologies

  • Novel synthetic methodologies have been developed for the preparation of spiropiperidine derivatives, including those related to 1'-(2-Bromobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one. These methodologies allow for the systematic variation of substituents, enabling the exploration of structure-activity relationships and the optimization of receptor affinity and selectivity (Maier & Wünsch, 2002).

Potential Therapeutic Applications

  • The high affinity and selectivity of certain spiropiperidine derivatives for σ-receptors suggest potential therapeutic applications in the treatment of neurological and psychiatric conditions. The σ1 receptor, in particular, has been implicated in the modulation of various brain functions, including neuroprotection, modulation of pain, and cognitive processes, making it a promising target for drug development (Maier & Wünsch, 2002).

Properties

IUPAC Name

1'-(2-bromobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO3/c20-16-9-4-2-7-14(16)17(22)21-11-5-10-19(12-21)15-8-3-1-6-13(15)18(23)24-19/h1-4,6-9H,5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZOZLICNJBKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)C3=CC=CC=C3Br)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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